2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Overview
Description
7,3’-Dihydroxy-4’-methoxyflavan: is a hydroxyflavan, a type of flavonoid, characterized by the presence of hydroxy groups at positions 7 and 3’, and a methoxy group at position 4’. This compound is a plant metabolite and is part of the larger family of flavonoids, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,3’-Dihydroxy-4’-methoxyflavan typically involves the use of flavan precursors. The synthetic route may include the hydroxylation and methoxylation of the flavan core structure. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving the desired product .
Industrial Production Methods: While detailed industrial production methods for 7,3’-Dihydroxy-4’-methoxyflavan are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization may be employed for purification .
Chemical Reactions Analysis
Types of Reactions: 7,3’-Dihydroxy-4’-methoxyflavan can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the flavan structure, potentially leading to dihydroflavans.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the flavan structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavans .
Scientific Research Applications
Chemistry: 7,3’-Dihydroxy-4’-methoxyflavan is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds .
Biology: In biological research, this compound is investigated for its role as a plant metabolite and its potential effects on plant physiology and metabolism .
Medicine: Flavonoids, including 7,3’-Dihydroxy-4’-methoxyflavan, are explored for their potential therapeutic properties, such as antioxidant, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, this compound may be used in the development of natural product-based pharmaceuticals, nutraceuticals, and cosmetic formulations .
Mechanism of Action
The mechanism of action of 7,3’-Dihydroxy-4’-methoxyflavan involves its interaction with various molecular targets and pathways. As a flavonoid, it can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For instance, it may inhibit oxidative stress by scavenging free radicals and upregulating antioxidant enzymes .
Comparison with Similar Compounds
- 7,4’-Dihydroxy-3’-methoxyflavan
- 7,4’-Dihydroxy-8-methylflavan
- 4’-Hydroxy-7-methoxyflavan
- 7,4’-Dihydroxy-3’-prenylflavan
- 2’,4’-Dihydroxy-7-methoxy-8-prenylflavan
Uniqueness: 7,3’-Dihydroxy-4’-methoxyflavan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-7-4-11(8-13(15)18)14-6-3-10-2-5-12(17)9-16(10)20-14/h2,4-5,7-9,14,17-18H,3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTOSQKIOMIICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458442 | |
Record name | 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; sweet aroma | |
Record name | 3',7-Dihydroxy-4'-methoxyflavan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water; soluble in DMSO; slightly soluble in non-polar solvents, Soluble (in ethanol) | |
Record name | 3',7-Dihydroxy-4'-methoxyflavan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
76426-35-2 | |
Record name | 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.